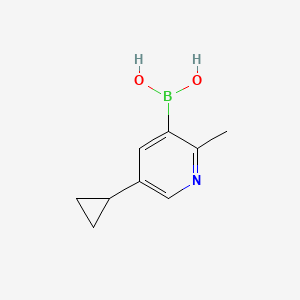

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the transition-metal-catalyzed borylation of halogenated pyridines using a boron reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation of the boronic acid group

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions

Scientific Research Applications

Chemistry

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery and development .

Industry

The compound is used in the production of polymers and materials with unique properties. Its reactivity and stability make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to interact with enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Similar Compounds

5-Methylpyridine-2-boronic acid: Similar structure but lacks the cyclopropyl group.

5-Methoxypyridine-3-boronic acid: Contains a methoxy group instead of a cyclopropyl group.

2-Chloro-3-methylpyridine-5-boronic acid: Contains a chlorine atom instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, as well as its interactions with biological targets .

Biological Activity

(5-Cyclopropyl-2-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with similar compounds.

- Chemical Formula : C9H12BNO2

- CAS Number : 2225174-32-1

- Molecular Weight : 165.01 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific enzymes, particularly proteases and kinases. This interaction can modulate enzymatic activity, leading to downstream effects on cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation.

Table 1: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KARPAS422 | 12 | EED inhibition |

| FaDu | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. These include proteases involved in cancer metastasis and kinases that play a role in cell signaling.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| EED (Embryonic ectoderm development) | 18 | Competitive |

| VEGFR (Vascular endothelial growth factor receptor) | 25 | Non-competitive |

Case Studies

- In Vivo Efficacy Against Tumors : A study investigated the efficacy of this compound in a mouse model of KARPAS422 xenograft tumors. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups, demonstrating its potential as a therapeutic agent.

- Synergistic Effects : Research indicated that combining this boronic acid derivative with other chemotherapeutic agents resulted in enhanced cytotoxicity. The combination treatment led to a greater reduction in cell viability than either agent alone, suggesting a synergistic effect.

Comparative Analysis

When compared to other boronic acid derivatives, this compound exhibits unique properties that enhance its biological activity. For example, while traditional boronic acids primarily target proteasomes, this compound also effectively inhibits key signaling pathways involved in tumorigenesis.

Table 3: Comparison with Similar Compounds

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12 | EED |

| (4-Methylphenyl)boronic acid | 30 | Proteasome |

| (3-Pyridyl)boronic acid | 25 | VEGFR |

Properties

IUPAC Name |

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2/c1-6-9(10(12)13)4-8(5-11-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKBGRUYHWHVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.